molecular formula C14H15NO2S B14428654 5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine CAS No. 81253-29-4

5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine

Katalognummer: B14428654
CAS-Nummer: 81253-29-4
Molekulargewicht: 261.34 g/mol
InChI-Schlüssel: LGDGUIWBYNTTTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring substituted with an ethenesulfonyl group and a dimethylamine group, making it a versatile molecule for synthetic and research purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine typically involves the introduction of the ethenesulfonyl group onto the naphthalene ring followed by the addition of the dimethylamine group. One common method involves the use of ethenesulfonyl chloride as a starting material, which reacts with naphthalene derivatives under controlled conditions to form the desired product. The reaction is often catalyzed by transition metals such as palladium, and the conditions may include the use of bases like lithium acetate and oxidants like copper acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter the ethenesulfonyl group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine is unique due to its combination of a naphthalene ring with both ethenesulfonyl and dimethylamine groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications that other similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

81253-29-4

Molekularformel

C14H15NO2S

Molekulargewicht

261.34 g/mol

IUPAC-Name

5-ethenylsulfonyl-N,N-dimethylnaphthalen-1-amine

InChI

InChI=1S/C14H15NO2S/c1-4-18(16,17)14-10-6-7-11-12(14)8-5-9-13(11)15(2)3/h4-10H,1H2,2-3H3

InChI-Schlüssel

LGDGUIWBYNTTTA-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.